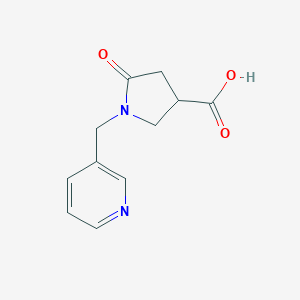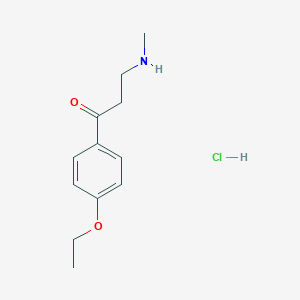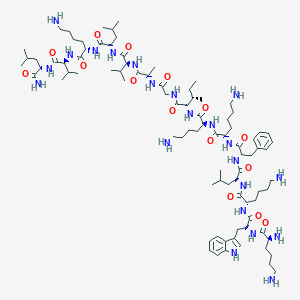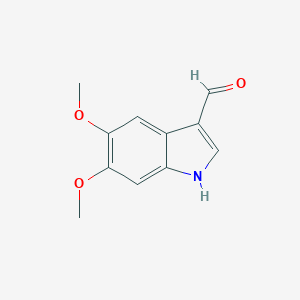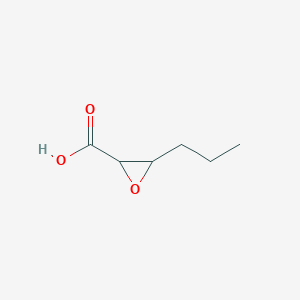
3-Propyloxirane-2-carboxylic acid
Vue d'ensemble
Description
3-Propyloxirane-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is a chiral epoxide, which means that it contains a three-membered ring consisting of two carbon atoms and one oxygen atom.
Applications De Recherche Scientifique
3-Propyloxirane-2-carboxylic acid has a wide range of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a building block for the synthesis of biologically active compounds. For example, 3-Propyloxirane-2-carboxylic acid has been used as a starting material for the synthesis of antitumor agents and anti-inflammatory drugs. Additionally, this compound has potential applications in organic synthesis, where it can be used as a chiral building block for the synthesis of complex molecules. Finally, 3-Propyloxirane-2-carboxylic acid can be used as a starting material for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Propyloxirane-2-carboxylic acid is not well understood. However, it is believed that this compound may act as an alkylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to changes in the structure and function of these molecules, which can have a variety of biological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Propyloxirane-2-carboxylic acid are not well studied. However, it is believed that this compound may have anti-inflammatory and antitumor properties. Additionally, it may have effects on the central nervous system, although this has not been thoroughly investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Propyloxirane-2-carboxylic acid is its chiral nature, which makes it a valuable building block for the synthesis of complex molecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it a useful starting material for scientific research. However, one of the main limitations of this compound is its low yield, which can make it difficult to work with in large quantities.
Orientations Futures
There are many potential future directions for research involving 3-Propyloxirane-2-carboxylic acid. One area of research could be the development of new synthetic methods for this compound, which could increase the yield and make it more accessible for scientific research. Additionally, researchers could investigate the biological effects of this compound in more detail, with a focus on its potential applications in medicine and materials science. Finally, researchers could explore the use of 3-Propyloxirane-2-carboxylic acid as a chiral building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
159346-72-2 |
|---|---|
Nom du produit |
3-Propyloxirane-2-carboxylic acid |
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
3-propyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Clé InChI |
ZUXGVGARWYYZKY-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C(=O)O |
SMILES canonique |
CCCC1C(O1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

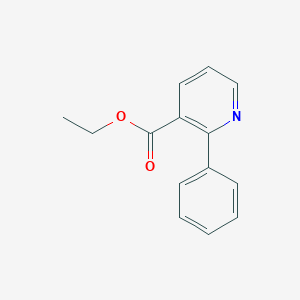
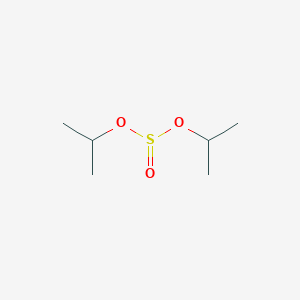
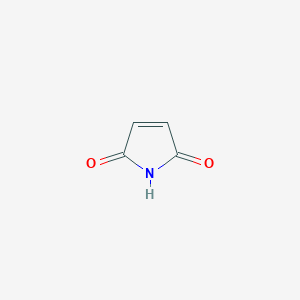

![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
